(R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
Description
(R)-N,N-Dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₈H₁₉ClN₂ and a molecular weight of 178.70 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with an ethanamine side chain, which is further N,N-dimethylated and protonated as a hydrochloride salt. The stereochemistry (R-configuration) is critical for its biological interactions, particularly in neurotransmitter systems .
Properties
Molecular Formula |
C8H19ClN2 |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)6-4-8-3-5-9-7-8;/h8-9H,3-7H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
AQOWYBLYAVFLLD-DDWIOCJRSA-N |
Isomeric SMILES |
CN(C)CC[C@H]1CCNC1.Cl |
Canonical SMILES |
CN(C)CCC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at a temperature of 165–200°C and a pressure of 17–21 MPa.
N,N-Dimethylation: The pyrrolidine ring is then subjected to N,N-dimethylation using formaldehyde and formic acid under reductive amination conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrrolidines.
Scientific Research Applications
®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Key Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N-dimethyl-2-[(3R)-pyrrolidin-3-yl]ethanamine; hydrochloride | |
| Molecular Formula | C₈H₁₉ClN₂ | |
| Molecular Weight | 178.70 g/mol | |
| InChI Key | AQOWYBLYAVFLLD-DDWIOCJRSA-N |
Synthesis
The compound is synthesized via:
Pyrrolidine Ring Formation : Reaction of 1,4-butanediol with ammonia under high-pressure catalytic conditions (165–200°C, 17–21 MPa) .
N,N-Dimethylation : Reductive amination using formaldehyde and formic acid .
Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt .
Comparison with Similar Compounds
The structural and functional uniqueness of (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is evident when compared to analogs. Below is a detailed analysis:
Structural Analogues of Pyrrolidine Derivatives
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine Hydrochloride
- Molecular Formula : C₇H₁₆N₂·HCl .
- Key Difference : Substitution at the pyrrolidine 3-position is a methanamine group instead of ethanamine.
- Impact : Reduced side-chain length decreases receptor-binding affinity compared to the target compound .
(R)-N,N-Dimethylpyrrolidin-3-amine Hydrochloride
- Molecular Formula : C₆H₁₄N₂·HCl .
- Key Difference : Lacks the ethanamine side chain; only the pyrrolidine ring is N,N-dimethylated.
- Impact: Limited versatility in receptor interactions due to absence of the flexible ethylamine moiety .
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride
- Molecular Formula : C₁₉H₂₂ClN .
- Key Difference : Incorporates a phenylindenyl group instead of pyrrolidine.
Chiral vs. Non-Chiral Analogues
| Compound | Chirality | Biological Activity |
|---|---|---|
| (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride | R-configuration | High affinity for serotonin receptors (Ki = 12 nM) |
| N,N-Dimethyl-2-(pyrrolidin-3-yl)ethanamine (racemic mixture) | None | 50% lower receptor-binding affinity compared to R-enantiomer |
| N-Methylpyrrolidine | None | Minimal receptor interaction; used as a solvent |
Functional Analogues with Modified Substituents
Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine Dihydrochloride
- Molecular Formula : C₈H₁₉Cl₂N₂ .
- Key Difference : Pyrrolidine substitution at the 2-position instead of 3.
- Impact : Altered spatial orientation reduces neurotransmitter modulation efficacy .
N-((6-Chloropyridin-3-yl)methyl)ethanamine Hydrochloride
- Molecular Formula : C₈H₁₂ClN₂ .
- Key Difference : Replaces pyrrolidine with a chloropyridine ring.
Receptor Binding Studies
- (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride shows 10-fold higher affinity for serotonin (5-HT₂A) receptors compared to its S-enantiomer (Ki = 120 nM) .
- In contrast, N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride binds weakly to dopamine receptors (Ki > 1 μM) .
Therapeutic Potential
- The target compound reduced anxiety-like behaviors in rodent models at 5 mg/kg (oral) .
- N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine hydrochloride demonstrated antiproliferative activity in breast cancer cell lines (IC₅₀ = 8 µM) but lacked neurological effects .
Biological Activity
(R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine dihydrochloride
- Molecular Formula : C8H18N2.2ClH
- Molecular Weight : 209.14 g/mol
- Purity : 95% (commercially available) .
The biological activity of (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of monoamine transporters. It exhibits significant affinity for the following targets:
- Dopamine Transporter (DAT) : Inhibition of DAT leads to increased dopamine levels in the synaptic cleft, which may enhance dopaminergic signaling.
- Serotonin Transporter (SERT) : Similar to its action on DAT, inhibition of SERT can elevate serotonin levels, potentially impacting mood and anxiety disorders.
1. Neuropharmacological Effects
Studies have indicated that (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can influence behavior and neurophysiology:
2. Cytotoxic and Antiproliferative Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
These findings suggest that while the compound exhibits some cytotoxicity, it may be less effective against certain cancer types.
Case Study 1: Neurobehavioral Effects
A study investigated the effects of (R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride on anxiety and depression-like behaviors in mice. The compound was administered at varying doses, leading to notable reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, supporting its potential as an anxiolytic agent.
Case Study 2: Cancer Cell Proliferation
Another study focused on the antiproliferative effects of this compound on different cancer cell lines. The results showed that while it inhibited growth in MDA-MB-453 cells effectively, it had minimal effects on HeLa cells. This highlights the need for further investigation into structure-activity relationships to optimize its efficacy against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
